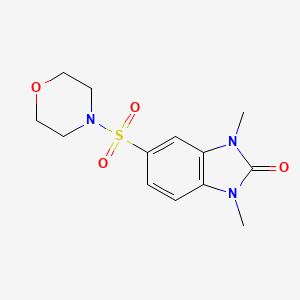![molecular formula C24H32N4O B5663932 N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules like N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline typically involves multi-step chemical reactions, starting from simpler building blocks. For compounds with similar structural features, the synthesis may involve nucleophilic substitution reactions, cycloadditions, or condensation reactions, employing catalysts to enhance reaction efficiency and selectivity (Hassanien, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex ring systems and functional groups, which influence their chemical reactivity and physical properties. Structural analysis often utilizes techniques such as X-ray crystallography to elucidate the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and molecular conformations (Breu et al., 1996).
Chemical Reactions and Properties
The compound’s reactivity is largely determined by its functional groups and molecular structure. For example, the presence of pyridine rings and aniline moieties may allow for nucleophilic substitution reactions, electrophilic additions, or complexation with metal ions. These reactions can be exploited to further modify the compound or to form complexes with potential catalytic, pharmaceutical, or material applications (Alcock, Moore, & Omar, 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and vapor pressure are critical for understanding the behavior of the compound in various environments. These properties are influenced by the molecular structure, with factors such as polarity, molecular weight, and shape playing significant roles. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these properties (Lipkind et al., 2011).
Chemical Properties Analysis
The compound’s chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for its potential applications. For instance, the stability of the compound in atmospheric conditions or its reactivity with oxidizing agents can determine its suitability for use in chemical synthesis or material science applications (Wijtmans et al., 2004).
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26(2)22-9-5-19(6-10-22)8-12-24(29)28-17-21-7-11-23(28)18-27(16-21)15-20-4-3-13-25-14-20/h3-6,9-10,13-14,21,23H,7-8,11-12,15-18H2,1-2H3/t21-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSNAGITBTHKY-JTHBVZDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


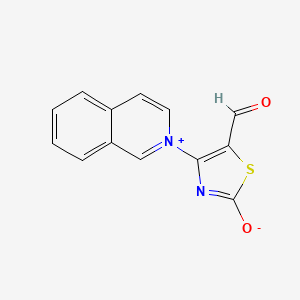
![2-(3-methoxypropyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663869.png)

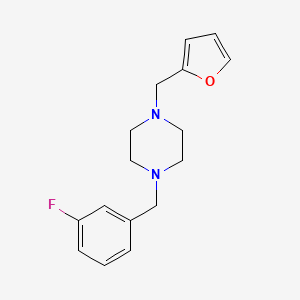
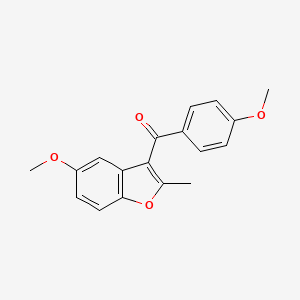

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)
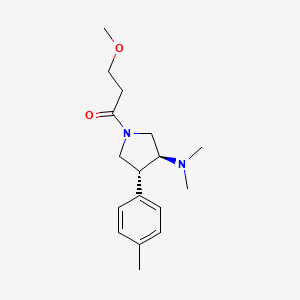
![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)
![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)
